molecular formula C15H16ClN3 B6460920 6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline CAS No. 2549066-35-3

6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline

Cat. No.: B6460920
CAS No.: 2549066-35-3
M. Wt: 273.76 g/mol
InChI Key: BQHPJUNGKSPLAO-UHFFFAOYSA-N
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Description

6-Chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline is a quinoxaline derivative characterized by a 6-chloro substitution on the quinoxaline core and a bicyclic octahydrocyclopenta[c]pyrrole group at the 2-position. Quinoxalines are heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and enzyme-inhibitory properties . The unique octahydrocyclopenta[c]pyrrole substituent in this compound introduces structural rigidity and hydrophobicity, which may enhance binding to target proteins such as histone deacetylases (HDACs) or viral proteases .

Properties

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-chloroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c16-12-4-5-13-14(6-12)17-7-15(18-13)19-8-10-2-1-3-11(10)9-19/h4-7,10-11H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHPJUNGKSPLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,6-dichloroquinoxaline with 3,3-diethoxypropyne in the presence of molecular bromine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of organic semiconductors and fluorescent materials.

Mechanism of Action

The mechanism of action of 6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Enzyme Inhibition

Compound Substituent at 2-Position Target Enzyme Potency (Ki or IC50) Reference
This compound Octahydrocyclopenta[c]pyrrole HDAC Comparable to TSA*
3-Methyl-P2 quinoxaline 3-Methyl HCV NS3/4A protease 15 nM
3-Isopropyl-P2 quinoxaline 3-Isopropyl HCV NS3/4A protease 1,500 nM
6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline (3a) Chloropyridinylmethoxy Bacterial targets Moderate (antibacterial)

*Inferred from binding mode similarity to TSA .

Table 2: Molecular Properties of Bicyclic Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C14H15ClN4 274.75 (estimated) Bicyclic, hydrophobic
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C12H19NO3 225.28 Ester functional group
(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride C8H14ClNO2 199.66 Carboxylic acid, smaller bicyclic system

Discussion of Key Findings

  • Substituent Size and Target Specificity :
    Larger substituents (e.g., isopropyl) reduce potency in HCV protease inhibition due to steric hindrance , but the octahydrocyclopenta[c]pyrrole group in the target compound may optimize binding in HDACs by balancing size and rigidity .
  • Biological Applications :
    The antibacterial activity of 3a contrasts with the enzyme-targeted action of the target compound, underscoring the role of substituents in directing biological activity.
  • Structural Rigidity : Bicyclic groups like octahydrocyclopenta[c]pyrrole may improve binding kinetics by reducing conformational flexibility, a feature absent in simpler substituents like chloropyridinylmethoxy.

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